Cas no 5442-96-6 (Benzenamine,4-[2-(4,6-dimethyl-2-quinolinyl)ethenyl]-N,N-dimethyl-)
![Benzenamine,4-[2-(4,6-dimethyl-2-quinolinyl)ethenyl]-N,N-dimethyl- structure](https://it.kuujia.com/scimg/cas/5442-96-6x500.png)
5442-96-6 structure
Nome del prodotto:Benzenamine,4-[2-(4,6-dimethyl-2-quinolinyl)ethenyl]-N,N-dimethyl-
Benzenamine,4-[2-(4,6-dimethyl-2-quinolinyl)ethenyl]-N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-[2-(4,6-dimethyl-2-quinolinyl)ethenyl]-N,N-dimethyl-
- 4-(4-Azidosalicylamido)butylamine
- 4,6-dimethyl-2-(p-N,N-dimethylaminostyryl)quinoline
- 4-[p-azidosalicylamido]butylamine
- AG-A-66900
- Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-
- BIPA116
- CTK0E3835
- I05-3163
- NSC13462
- NSC-13462
- 5442-96-6
- Benzenamine,6-dimethyl-2-quinolinyl)ethenyl]- N,N-dimethyl-
-
- Inchi: InChI=1S/C21H22N2/c1-15-5-12-21-20(13-15)16(2)14-18(22-21)9-6-17-7-10-19(11-8-17)23(3)4/h5-14H,1-4H3/b9-6+
- Chiave InChI: UUOAUBAEXRHSQV-RMKNXTFCSA-N
- Sorrisi: CC1=CC2=C(C=C1)N=C(C=C2C)C=CC3=CC=C(C=C3)N(C)C
Proprietà calcolate
- Massa esatta: 302.17846
- Massa monoisotopica: 302.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 395
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 16.1A^2
- XLogP3: 5.3
Proprietà sperimentali
- Densità: 1.117
- Punto di ebollizione: 477.9°Cat760mmHg
- Punto di infiammabilità: 242.8°C
- Indice di rifrazione: 1.691
- PSA: 16.13
- LogP: 5.08800
Benzenamine,4-[2-(4,6-dimethyl-2-quinolinyl)ethenyl]-N,N-dimethyl- Letteratura correlata
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
5442-96-6 (Benzenamine,4-[2-(4,6-dimethyl-2-quinolinyl)ethenyl]-N,N-dimethyl-) Prodotti correlati
- 1384430-51-6(4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride)
- 2229615-90-9(1-(2-chloro-5-nitrophenyl)propan-2-ol)
- 1261833-24-2(4-Hydroxy-2'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl)
- 2229413-12-9(2-1-(5-methylpyrazin-2-yl)cyclobutylethan-1-amine)
- 1353997-73-5(1-[(R)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone)
- 90410-27-8(2-{(4-Chlorophenyl)sulfonylamino}propanoic Acid)
- 1361651-05-9(3-Nitro-5-(perchlorophenyl)pyridine-2-acetic acid)
- 2870674-73-8(1,6-Diazaspiro[3.4]octane-8-carboxylic acid, 6-(phenylmethyl)-, (4R,8S)-rel- )
- 901021-27-0(1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo4,3-cquinoline)
- 1369357-72-1(5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
